

Commercial Availability and Technical Guide for Abemaciclib-D5

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Compound of Interest

Compound Name: Abemaciclib-D5

Cat. No.: B13843999

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An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of **Abemaciclib-D5**, a deuterated analog of the cyclin-dependent kinase (CDK) 4 and 6 inhibitor, Abemaciclib. This resource is intended for researchers, scientists, and professionals involved in drug development and analytical studies.

Abemaciclib-D5 serves as a crucial internal standard for the accurate quantification of Abemaciclib in biological matrices during pharmacokinetic and metabolic studies.^[1] Its stable isotope-labeled nature ensures precise and reliable results in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data of Commercial Suppliers

For researchers looking to procure **Abemaciclib-D5**, several commercial suppliers offer this compound. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Available Quantities |
|-------------------------|----------------|--------------|--|----------------------------|---------------|----------------------|
| Clearsynth | CS-O-32774 | 1809251-51-1 | C ₂₇ H ₂₇ D ₅ F ₂ N ₈ | 511.6 | Not Specified | Inquire |
| Daicel Pharma Standards | DCTI-A-407 | 1809251-51-1 | C ₂₇ H ₂₇ D ₅ F ₂ N ₈ | 511.64 | Not Specified | Inquire |
| Veeprho | DVE001042 | 1809251-51-1 | C ₂₇ H ₂₇ D ₅ F ₂ N ₈ | 511.64 | Not Specified | Inquire |
| MedChem Express (MCE) | HY-W728130 | 1809251-51-1 | C ₂₇ H ₂₇ D ₅ F ₂ N ₈ | 511.64 | Not Specified | Inquire |

Note: Purity and available quantities are often available upon request from the suppliers.

Experimental Protocols

The primary application of **Abemaciclib-D5** is as an internal standard in bioanalytical assays. Below is a representative experimental protocol for the quantification of Abemaciclib in plasma using LC-MS with **Abemaciclib-D5** as an internal standard. This protocol is a composite of standard practices and should be optimized for specific laboratory conditions.

Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with **Abemaciclib-D5** as the internal standard.

2. Materials and Reagents:

- Abemaciclib reference standard
- Abemaciclib-D5** (Internal Standard)

- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- 96-well plates

3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples and calibration standards on ice.
- Vortex the samples to ensure homogeneity.
- To 50 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 10 µL of **Abemaciclib-D5** working solution (e.g., 100 ng/mL in 50% MeOH).
- Vortex the plate for 30 seconds.
- Add 200 µL of cold acetonitrile to each well to precipitate proteins.
- Seal and vortex the plate for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a new 96-well plate.
- Add 100 µL of ultrapure water to each well.
- Seal and vortex the plate. This will be the sample for injection.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Abemaciclib: Q1: 507.3 -> Q3: 393.2
 - **Abemaciclib-D5**: Q1: 512.3 -> Q3: 398.2
 - Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

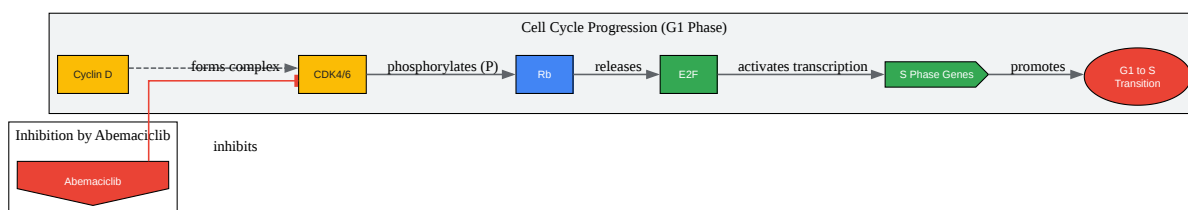
5. Data Analysis:

- Integrate the peak areas for both Abemaciclib and **Abemaciclib-D5**.
- Calculate the peak area ratio (Abemaciclib / **Abemaciclib-D5**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Abemaciclib

Abemaciclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.

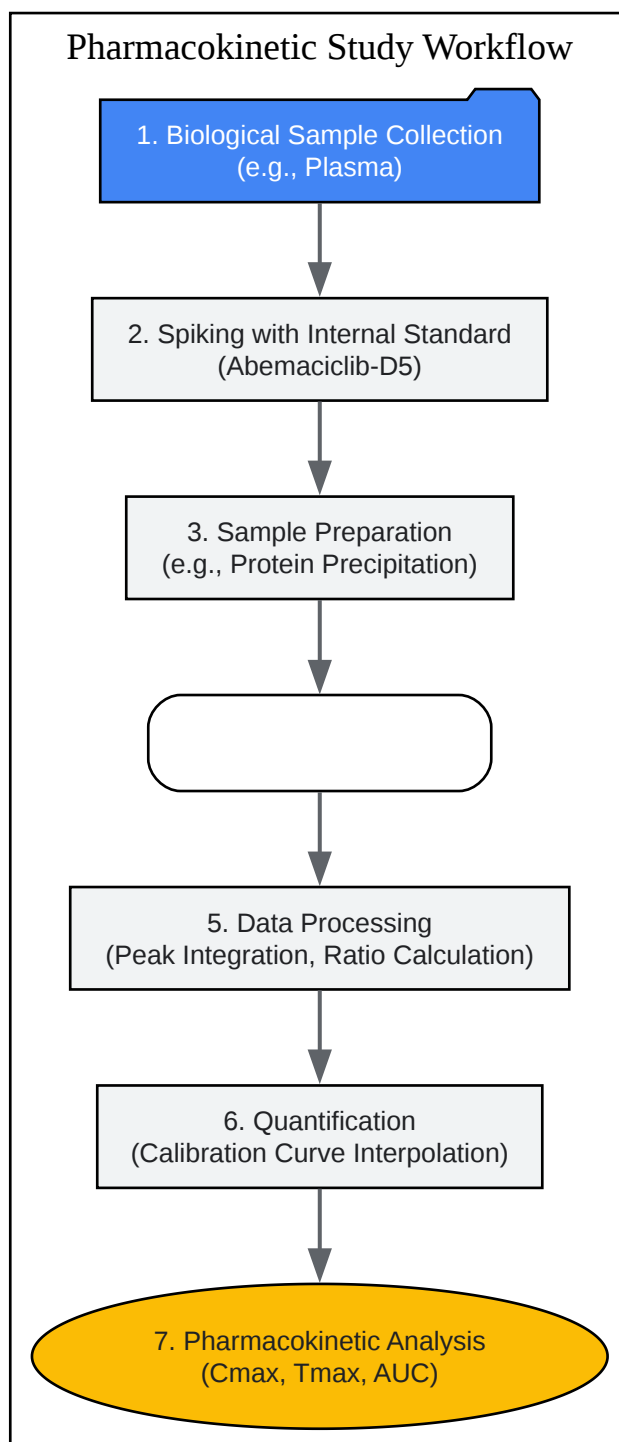


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Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Abemaciclib-D5** as an internal standard for the quantification of Abemaciclib in biological samples.



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Caption: A typical experimental workflow for a pharmacokinetic study using an internal standard.

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References

- 1. veeprho.com [veeprho.com]
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